molecular formula C16H24O B14737001 4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether CAS No. 5397-51-3

4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether

Cat. No.: B14737001
CAS No.: 5397-51-3
M. Wt: 232.36 g/mol
InChI Key: BIXFNNCEDXXUMK-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether is an organic compound with the molecular formula C16H24O. This compound is characterized by its ether functional group and a phenyl ring substituted with methyl and propyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether can be achieved through several methods. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yloxy)aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, resulting in high yields of optically pure amino keto ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form new carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

5397-51-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

5-methyl-2-prop-2-enoxy-1,3-dipropylbenzene

InChI

InChI=1S/C16H24O/c1-5-8-14-11-13(4)12-15(9-6-2)16(14)17-10-7-3/h7,11-12H,3,5-6,8-10H2,1-2,4H3

InChI Key

BIXFNNCEDXXUMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C

Origin of Product

United States

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